molecular formula C11H16NO6P B15337833 Diethyl (4-Methoxy-2-nitrophenyl)phosphonate

Diethyl (4-Methoxy-2-nitrophenyl)phosphonate

Cat. No.: B15337833
M. Wt: 289.22 g/mol
InChI Key: BQVXJKCBEDSXBU-UHFFFAOYSA-N
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Description

Diethyl (4-Methoxy-2-nitrophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a substituted phenyl ring. Its molecular formula is C₁₂H₁₉O₄P, with a molecular weight of 258.25 g/mol . The structure features a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 2-position of the phenyl ring. This substitution pattern confers unique electronic properties, as the methoxy group is electron-donating (via resonance), while the nitro group is strongly electron-withdrawing (via inductive effects). Such electronic modulation influences reactivity in synthetic applications, such as nucleophilic substitutions or cross-coupling reactions.

The compound is typically synthesized via condensation reactions involving diethyl phosphite and appropriately substituted aromatic aldehydes under acid catalysis, similar to methods described for related phosphonates . Applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, where its electronic profile may enhance charge transfer in organic semiconductors.

Properties

Molecular Formula

C11H16NO6P

Molecular Weight

289.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C11H16NO6P/c1-4-17-19(15,18-5-2)11-7-6-9(16-3)8-10(11)12(13)14/h6-8H,4-5H2,1-3H3

InChI Key

BQVXJKCBEDSXBU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)OC)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-Methoxy-2-nitrophenyl)phosphonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxy-2-nitrobenzyl bromide with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-Methoxy-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4-Amino-2-methoxybenzylphosphonate.

    Oxidation: Corresponding phosphonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (4-Methoxy-2-nitrophenyl)phosphonate has several scientific research applications:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism of action of Diethyl (4-Methoxy-2-nitrophenyl)phosphonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphonate group can form strong bonds with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

The following analysis compares Diethyl (4-Methoxy-2-nitrophenyl)phosphonate with analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Reactivity/Applications Yield (%) Melting Point (°C) Key References
Diethyl [(4-Chloro-2-nitrophenyl amino)...]phosphonate 4-Cl, 2-NO₂ Higher electrophilicity due to Cl; used in heterocyclic synthesis 70 187.4
Diethyl (4-Methoxybenzyl)phosphonate 4-OCH₃ (benzyl position) Electron-donating OCH₃ enhances stability; intermediate in drug design N/A N/A
Diethyl [(Benzo[d]thiazol-2-ylamino)...]phosphonate Benzo[d]thiazolyl, 4-N(CH₃)₂ High yield (96%); potential antimicrobial activity due to heterocyclic moiety 96 179–180
Diethyl hexadecylphosphonate C₁₆H₃₃ (alkyl chain) Superior transdermal penetration enhancer (10× permeability vs. control) N/A N/A
Diethyl (4-Cyanobenzyl)phosphonate 4-CN (benzyl position) Strong electron-withdrawing CN group; used in polymer modification N/A N/A

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 2-nitro group in the target compound increases electrophilicity at the phosphorus center, facilitating nucleophilic attacks (e.g., hydrolysis or alkylation). In contrast, Diethyl (4-Methoxybenzyl)phosphonate exhibits reduced reactivity due to the electron-donating methoxy group.
    • Chloro vs. Nitro : The 4-chloro substituent in enhances electrophilicity but is less polarizable than nitro, leading to slower hydrolysis under alkaline conditions compared to the target compound .
  • Heterocyclic Modifications: Compounds like Diethyl [(Benzo[d]thiazol-2-ylamino)...]phosphonate demonstrate higher synthetic yields (96%) due to stabilized intermediates during cyclocondensation. The benzo[d]thiazole moiety also imparts antimicrobial properties absent in the target compound.

Hydrolysis and Stability

Alkaline hydrolysis rates vary significantly:

  • The target compound’s 2-nitro group accelerates hydrolysis compared to Diethyl (4-Methoxybenzyl)phosphonate .
  • Phosphonates with alkyl chains (e.g., hexadecyl ) resist hydrolysis due to hydrophobic shielding, whereas aryl-substituted derivatives degrade faster under basic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl (4-Methoxy-2-nitrophenyl)phosphonate, and what reaction conditions are critical for success?

  • The compound is synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a nitro-phenylethenyl precursor under basic conditions (e.g., NaH in DMF) . Alternative methods include nucleophilic substitution reactions using 4-methoxy-2-nitrobenzyl halides with diethyl phosphite, requiring anhydrous solvents (e.g., dry toluene) and elevated temperatures (90°C) . Critical factors include moisture avoidance, catalyst selection (e.g., palladium for oxidation), and stoichiometric control of nucleophiles like amines or thiols .

Q. How do the functional groups (methoxy, nitro, phosphonate) influence the compound’s reactivity and applications?

  • Methoxy group : Enhances solubility in polar solvents and directs electrophilic substitution reactions via electron-donating effects .
  • Nitro group : Participates in redox reactions (e.g., reduction to amines) and stabilizes intermediates through electron-withdrawing effects, enabling applications in catalysis and bioactivity studies .
  • Phosphonate group : Forms stable covalent bonds with metal ions (e.g., Mg²⁺, Ca²⁺) and enzymes, making it useful in probing biological pathways or designing enzyme inhibitors .

Q. What characterization techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H, ¹³C, ³¹P) confirms substituent positions and phosphonate ester integrity .
  • X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Elemental analysis and IR spectroscopy validate molecular composition and functional group presence (e.g., P=O stretching at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing derivatives?

  • Solvent selection : Non-polar solvents (e.g., toluene) reduce side reactions in substitution steps, while polar aprotic solvents (DMF) enhance nucleophilicity .
  • Catalyst screening : Palladium-based catalysts improve nitro group reduction efficiency, while acid/base conditions control phosphonate esterification .
  • Temperature control : Maintaining 90°C during imidate-mediated alkylation minimizes byproducts (e.g., recovered starting material) .

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?

  • Purity validation : Use HPLC or LC-MS to rule out impurities affecting assay results .
  • Assay standardization : Ensure consistent buffer pH, temperature, and cofactor presence (e.g., metal ions for phosphonate binding) .
  • Structural analogs comparison : Compare with derivatives lacking methoxy/nitro groups (e.g., Diethyl (4-Nitrobenzyl)phosphonate) to isolate functional group contributions .

Q. What methodologies are effective for studying interactions between this compound and biological targets (e.g., enzymes)?

  • X-ray crystallography : Resolve binding modes (e.g., phosphonate-metal coordination in active sites) .
  • Enzyme kinetics assays : Measure inhibition constants (Kᵢ) using cholinesterase or phosphatase models .
  • Molecular docking : Predict binding affinities by simulating interactions with target proteins (e.g., ATP-binding enzymes) .

Q. How can derivatives be designed to enhance specific properties (e.g., bioavailability or redox stability)?

  • Methoxy replacement : Substitute with electron-withdrawing groups (e.g., Cl) to alter solubility and redox potential .
  • Nitro group modification : Reduce to amine for improved biocompatibility or oxidize to carboxylic acid for metal chelation .
  • Phosphonate ester variation : Replace ethyl groups with bulkier esters (e.g., isopropyl) to modulate steric effects in enzyme binding .

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